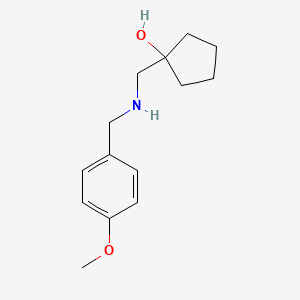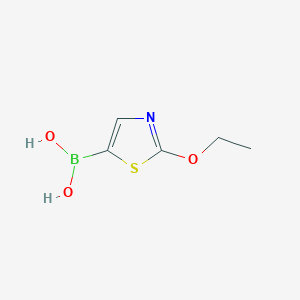![molecular formula C8H11NO2 B13337031 Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione](/img/structure/B13337031.png)
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione can be achieved through several methods. One common approach involves the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, followed by treatment with N-benzyl-α-chloroacetamide . Another method includes the reaction of sodium (2-oxocyclopentylidene)methanolate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or refluxing.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit topoisomerase I and II.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological targets, such as DNA and proteins, makes it useful in studying biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione include:
- 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
- Cyclopenta[d]thieno[2,3-b]pyridine derivatives
- 1H-Cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific fused ring structure, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1,4a,5,6,7,7a-hexahydrocyclopenta[b]pyridine-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-4-8(11)9-6-3-1-2-5(6)7/h5-6H,1-4H2,(H,9,11) |
InChI-Schlüssel |
DLFCWBMKFIYVDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)NC(=O)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


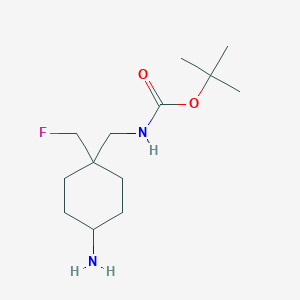
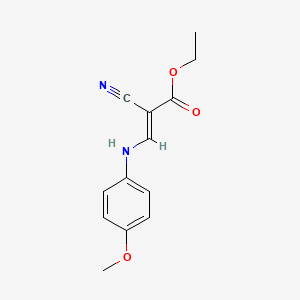
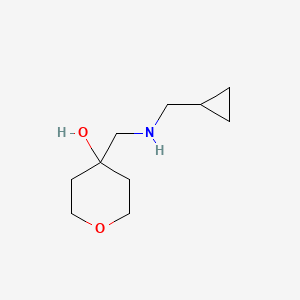
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
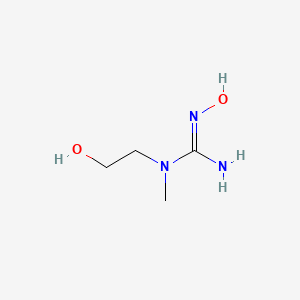
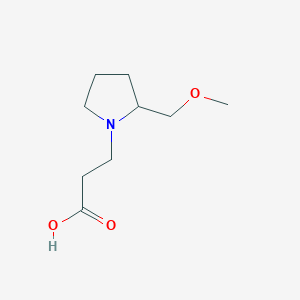

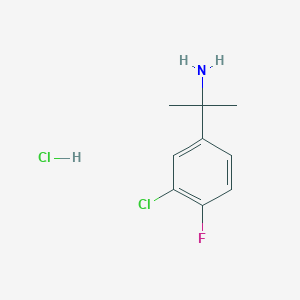
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)


